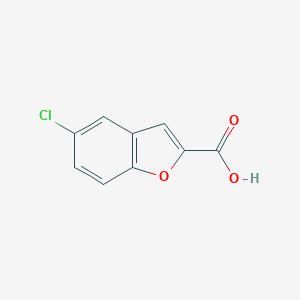

5-Chlorobenzofuran-2-carboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETRXAHRPACNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359089 | |

| Record name | 5-Chlorobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-10-1 | |

| Record name | 5-Chloro-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Benzofuran Scaffold: a Privileged Structure in Nature and Synthetic Chemistry

The benzofuran (B130515) moiety, a bicyclic system consisting of a fused benzene (B151609) and furan (B31954) ring, is a recurring motif in a vast array of natural products and synthetically derived compounds that exhibit significant biological activity. nih.govscilit.comnih.gov This prevalence has led to its classification as a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework capable of providing ligands for diverse biological targets. nih.gov

Natural products containing the benzofuran core have been isolated from various plant species and have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. nih.gov This inherent bioactivity has inspired synthetic chemists to utilize the benzofuran skeleton as a template for the design and synthesis of novel therapeutic agents. The versatility of this scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity. nih.govscilit.com

The following table provides a glimpse into the diverse biological activities associated with the benzofuran scaffold:

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Immunology |

| Antiviral | Infectious Diseases |

| Antioxidant | Various |

| Enzyme Inhibition | Various |

Benzofuran 2 Carboxylic Acid Derivatives: a Cornerstone of Drug Discovery Research

Within the broader family of benzofuran-containing compounds, derivatives of benzofuran-2-carboxylic acid have garnered particular attention from medicinal chemists. The carboxylic acid group at the 2-position serves as a versatile synthetic handle, allowing for the facile creation of a wide range of derivatives, including esters, amides, and other functional groups. This synthetic tractability has enabled the exploration of vast chemical spaces and the optimization of lead compounds in drug discovery programs. nih.govnih.gov

Research has shown that benzofuran-2-carboxylic acid derivatives can interact with a variety of biological targets with high affinity and selectivity. For instance, certain derivatives have been identified as potent inhibitors of enzymes such as lymphoid tyrosine phosphatase (LYP), a key regulator in the T-cell receptor signaling pathway, making them promising candidates for cancer immunotherapy. mdpi.com Others have been investigated as inhibitors of NF-κB, a protein complex that plays a crucial role in inflammation and cancer. nih.gov The ability to modulate the activity of such critical biological pathways underscores the therapeutic potential of this class of compounds.

The Strategic Importance of the 5 Chloro Substitution

The decision to focus research on 5-Chlorobenzofuran-2-carboxylic acid is rooted in established principles of medicinal chemistry, where the introduction of halogen atoms can profoundly influence a molecule's biological profile. The chlorine atom at the 5-position of the benzofuran (B130515) ring is an electron-withdrawing group, which can alter the electronic distribution within the molecule and thereby enhance its interaction with biological targets. jst.go.jp

Furthermore, the presence of a chloro substituent can significantly impact the compound's pharmacokinetic properties. Halogenation can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target. It can also block sites of metabolic degradation, leading to a longer biological half-life. mdpi.com

Structure-activity relationship (SAR) studies on various benzofuran derivatives have provided evidence for the beneficial effects of halogenation. For example, research on 5-chlorobenzofuran-2-carboxamides has highlighted their potential as apoptotic antitumor agents. nih.gov The hydrophobic and electronic properties conferred by the chlorine atom are considered advantageous for enhancing the cytotoxic properties of these compounds. mdpi.com

Charting the Course: Scope and Objectives of Academic Investigations

Influence of Substituents on the Benzene (B151609) Ring (e.g., Chlorine at C-5) on Biological Activity

The substitution pattern on the benzofuran (B130515) core, particularly on the benzene ring, plays a critical role in modulating the biological profile of these derivatives. The presence of a halogen, such as a chlorine atom at the C-5 position, has been shown to significantly enhance anticancer activity. This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity.

The electron-withdrawing nature of the chlorine atom at C-5 is a key contributor to the bioactivity of the scaffold. Studies have demonstrated that this specific substitution pattern can lead to potent cytotoxic effects. For instance, in a comparative study, a derivative featuring the 5-chloro substituent exhibited a GI50 value of 16 µM against the WiDr (colon cancer) cell line, a potency comparable to the established anticancer drug cisplatin. This highlights the importance of the C-5 chlorine in conferring significant antiproliferative properties. Further research into 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives has reinforced the therapeutic potential of this core structure, leading to the development of compounds with notable antiproliferative effects against various tumor cells. nih.gov

Impact of Modifications at the Carboxylic Acid Moiety (C-2 Position)

The carboxylic acid group at the C-2 position of the benzofuran ring is a crucial handle for derivatization, and its modification into esters, amides, and heterocyclic systems has profound effects on the resulting biological activities.

Esterification of the C-2 carboxylic acid is a common strategy to enhance the lipophilicity and cell permeability of the parent compound, often leading to improved cytotoxic profiles. The methyl ester derivative, Methyl 5-chlorobenzofuran-2-carboxylate, serves as a key intermediate for more complex molecules and has demonstrated biological activity in its own right. nih.gov In vitro assays have shown that derivatives of Methyl 5-chlorobenzofuran-2-carboxylate exhibit potent cytotoxicity, with IC50 values against various cancer cell lines reported to be in the low micromolar range (1.35 µM to 4.36 µM). nih.gov This indicates that converting the carboxylic acid to a methyl ester maintains or even enhances the antiproliferative effects of the scaffold. nih.gov The anticancer mechanism is believed to involve the induction of apoptosis. nih.gov

| Compound Derivative | Cancer Cell Lines | IC50 (µM) |

| Methyl 5-chlorobenzofuran-2-carboxylate Derivative | Various | 1.35 - 4.36 |

The conversion of the C-2 carboxylic acid to an amide (carboxamide) has yielded some of the most potent derivatives of this class. A series of novel 5-chlorobenzofuran-2-carboxamides were designed and synthesized based on the known antiproliferative activity of related allosteric modulators of the cannabinoid receptor 1 (CB1). mdpi.com These compounds were evaluated for their effects on cell viability, with several derivatives showing significant antiproliferative activity against tumor cells. mdpi.com Notably, one of the most active compounds in this series demonstrated activity equipotent to the standard chemotherapeutic drug doxorubicin. mdpi.com The mechanism of action for these active carboxamides was found to involve the induction of apoptosis, evidenced by a 4- to 8-fold increase in the levels of active caspase-3 in MCF-7 breast cancer cells. mdpi.com

Furthermore, benzofuran-2-carboxamide (B1298429) derivatives have been investigated as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and is often dysregulated in cancer. mdpi.com Studies on related benzofuran-2-carboxylic acid N-(substituted)phenylamides showed that these compounds not only possess potent cytotoxic activities against a range of human cancer cell lines but also inhibit LPS-induced NF-κB transcriptional activity. mdpi.com This dual mechanism of direct cytotoxicity and NF-κB inhibition makes these amides particularly promising as anticancer agents. mdpi.com

| Compound Series | Activity | Key Findings |

| 5-Chlorobenzofuran-2-carboxamides | Anticancer | Equipotent to doxorubicin; 4-8 fold increase in active caspase-3. mdpi.com |

| Benzofuran-2-carboxylic acid N-(substituted)phenylamides | Anticancer & NF-κB Inhibition | Potent cytotoxicity and inhibition of NF-κB transcriptional activity. mdpi.com |

Replacing the carboxylic acid moiety with a heterocyclic ring system is another effective strategy for generating novel analogs with enhanced biological activity. The 1,2,3-triazole ring, in particular, is a well-regarded pharmacophore in medicinal chemistry due to its stability and ability to engage in various biological interactions.

A study involving the synthesis of novel benzofuran-2-carboxylate 1,2,3-triazoles demonstrated that these hybrid molecules exhibit a broad spectrum of antimicrobial activity. Crucially, the structure-activity relationship findings from this study highlighted that derivatives with a chloro substituent on the benzofuran ring showed the most significant bioactivity. The electron-withdrawing nature of the chlorine atom was found to contribute remarkably to the biological effects, suggesting a synergistic relationship between the C-5 chloro substituent and the C-2 heterocyclic moiety. This indicates that the combination of the 5-chlorobenzofuran (B1360139) scaffold with a C-2 triazole ring is a viable approach for developing potent bioactive agents.

Steric and Electronic Effects of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives are governed by a complex interplay of steric and electronic effects of the various substituents.

Electronic Effects: The chlorine atom at the C-5 position exerts a significant electron-withdrawing effect (a -I and +M effect), which has been consistently linked to enhanced biological activity. This electronic modification of the benzofuran core appears crucial for the antiproliferative and antimicrobial properties observed in many derivatives. In studies of related benzofuran-2-carboxylic acid N-(substituted)phenylamides, it was found that groups on the N-phenyl ring that exert a positive mesomeric effect (+M) potentiated the anticancer activity, while hydrophobic groups enhanced NF-κB inhibitory activity. mdpi.com This demonstrates that fine-tuning the electronic landscape across the entire molecule is essential for optimizing a specific biological outcome. mdpi.com

Steric Effects: The size and spatial arrangement of substituents, particularly those introduced at the C-2 carboxamide position, also play a vital role. For example, in a series of 5-chlorobenzofuran-2-carboxamides, the nature of the substituent on the amide nitrogen was critical in determining the antiproliferative potency. nih.gov The presence of specific groups can influence how the molecule fits into the binding pocket of its biological target, thereby affecting its inhibitory activity. The introduction of bulky or conformationally constrained groups can either enhance activity by promoting a favorable binding conformation or decrease it through steric hindrance.

Conformational Analysis and its Correlation with Biological Activity

Detailed conformational analysis of this compound and its derivatives, and the direct correlation of specific conformers with biological activity, is not extensively documented in the currently available literature. While structure-activity relationship studies implicitly suggest that the three-dimensional shape of these molecules is critical for their interaction with biological targets, specific studies employing techniques like X-ray crystallography, NMR conformational analysis, or computational molecular modeling to define the active conformation of this particular series of compounds were not found in the provided search results. Such analyses would be invaluable for a deeper understanding of the pharmacophore and for guiding the rational design of next-generation derivatives with improved potency and selectivity.

Rational Design Principles Based on SAR Data for Enhanced Bioactivity

The structure-activity relationship (SAR) data for this compound derivatives have provided critical insights for the rational design of new, more potent bioactive agents. Analysis of how structural modifications to this core scaffold affect biological activity allows for the formulation of key design principles to enhance potency and selectivity. These principles are centered on substitutions at the C2-carboxamide N-phenyl ring, modifications of the C2-linker, and substitutions on the benzofuran ring itself.

Influence of the C2-Carboxamide N-Phenyl Ring Substituents

A primary area of modification for enhancing the bioactivity of this compound derivatives has been the N-phenyl ring of the C2-carboxamide moiety. The nature, position, and electronic properties of substituents on this ring have been shown to be critical determinants of activity.

Systematic studies have revealed that the presence of specific substituents on the N-phenyl ring can significantly modulate the biological potency of these compounds. For instance, in the development of allosteric cannabinoid receptor type 1 (CB1) modulators with anticancer properties, the substitution pattern on the N-phenyl ring was a key factor. While multiple derivatives exhibited antiproliferative activity, the nature of the substituent played a crucial role in the level of potency observed. nih.gov

A series of 5-chlorobenzofuran-2-carboxamides were synthesized and evaluated for their antiproliferative activity against the human mammary gland epithelial cell line (MCF-10A). The SAR analysis highlighted that the presence of an N-phenethyl carboxamide significantly enhances this activity, indicating that extending the substituent at this position can lead to improved biological effect. nih.gov

| Compound | N-Phenyl Ring Substituent | Relative Antiproliferative Activity |

| Derivative 1 | Unsubstituted Phenyl | Moderate |

| Derivative 2 | para-Halogen | High |

| Derivative 3 | N-Phenethyl | Highest |

This table is generated based on qualitative descriptions in the source material to illustrate SAR principles.

Impact of C2-Linker Modifications

The linkage at the C-2 position of the benzofuran core, typically a carboxylic acid or its derivative, is another critical element for bioactivity. Preliminary SAR studies on benzofuran compounds have consistently identified the C-2 position as a key site for modulating cytotoxic activity. nih.gov Modifications from a simple ester or carboxylic acid to more complex heterocyclic substitutions have been shown to influence the compound's biological profile. nih.gov

For instance, the conversion of the carboxylic acid to various amides has been a common and effective strategy. The introduction of an N-phenethyl carboxamide, as mentioned earlier, not only adds a phenyl ring but also extends the linker, which appears to be favorable for certain biological targets. nih.gov This suggests that both the chemical nature of the linker (e.g., ester vs. amide) and its length and flexibility are important design considerations.

Effect of Substitutions on the Benzofuran Ring

While the parent compound is defined by the 5-chloro substituent, further substitutions on the benzofuran ring system have been explored to refine bioactivity. The electronic properties of substituents on the benzene portion of the benzofuran ring are known to be closely related to the antibacterial activity of the molecule. nih.gov The presence of the electron-withdrawing chlorine atom at the 5-position is itself a key contributor to the bioactivity of this class of compounds.

In broader studies of benzofuran derivatives, the introduction of additional halogens or other electron-withdrawing groups has been shown to be a viable strategy for increasing potency. For example, in a series of benzofuran derivatives designed as urokinase-type plasminogen activator (uPA) inhibitors, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl group resulted in a twofold increase in potency and inhibitory activity. nih.gov This principle can be extrapolated to the rational design of novel this compound derivatives, suggesting that further halogenation could be a promising avenue for enhancing bioactivity.

| Position of Additional Substituent | Type of Substituent | Effect on Bioactivity |

| 4 | Fluorine | Increased Potency nih.gov |

| 7 | Methoxy | Modulated Neuroprotective Effects |

This table illustrates general principles from related benzofuran structures that can be applied to the this compound scaffold.

Mechanistic Investigations of Biological Action for 5 Chlorobenzofuran 2 Carboxylic Acid Derivatives

Cellular and Molecular Targets Identification

Derivatives of 5-Chlorobenzofuran-2-carboxylic acid have been identified as modulators of several key cellular and molecular targets, contributing to their diverse biological activities. One notable area of investigation has been their interaction with cannabinoid receptors. Specifically, 5-chlorobenzofuran-2-carboxamides have been explored as allosteric modulators of the Cannabinoid receptor type 1 (CB1), which has implications for their potential as apoptotic antitumor agents. mdpi.com

Beyond receptor modulation, these compounds have been shown to interfere with critical cellular pathways involved in cancer progression. For instance, certain benzofuran (B130515) derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, a key regulator of cellular response to low oxygen levels that is often exploited by tumors. acs.org Other identified targets include the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation, and the process of tubulin polymerization, which is essential for cell division. Furthermore, some derivatives have been found to inactivate the serine-threonine kinase (AKT) signaling pathway, another crucial pathway for cell survival and proliferation.

Studies on Cell Cycle Modulation and Apoptosis Induction in Cancer Cells

A significant body of research has focused on the ability of this compound derivatives to induce programmed cell death, or apoptosis, in cancer cells. This pro-apoptotic activity is a key mechanism behind their anticancer potential.

One of the hallmark features of apoptosis is the activation of a cascade of enzymes known as caspases. Studies have demonstrated that 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives can significantly increase the levels of active caspase-3, a key executioner caspase, in cancer cell lines. mdpi.com This activation leads to the cleavage of various cellular proteins, ultimately resulting in cell death.

In addition to caspase activation, these compounds have been observed to modulate the cell cycle of cancer cells. For example, one particular derivative was found to cause cell cycle arrest at the Pre-G1 and G2/M phases in a human breast cancer cell line. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating, further contributing to the antitumor effect.

The table below summarizes the effects of selected 5-Chlorobenzofuran-2-carboxamide derivatives on apoptosis induction.

| Derivative | Target Cell Line | Key Apoptotic Effect |

| Compound 15 | MCF-7 (Breast Cancer) | Increased active caspase-3 levels by 4-8 fold, Cell cycle arrest at Pre-G1 and G2/M phases |

| Compounds 7, 9, 16, 21, 22 | MCF-7 (Breast Cancer) | Increased active caspase-3 levels by 4-8 fold |

Interaction with Signaling Pathways (e.g., NF-κB, Estrogen Receptor)

The biological effects of this compound derivatives are also mediated through their interaction with crucial cellular signaling pathways, such as the NF-κB and potentially the Estrogen Receptor pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is often implicated in cancer and inflammatory diseases. Research has shown that certain benzofuran derivatives can inhibit the NF-κB signaling pathway. mdpi.comnih.gov This inhibition can occur through the suppression of the phosphorylation of key proteins in the pathway, such as IKKα/IKKβ, IκBα, and p65. By blocking NF-κB activation, these compounds can reduce the expression of pro-inflammatory and pro-survival genes.

While direct studies on this compound and the Estrogen Receptor (ER) are limited, research on related benzofuran structures suggests a potential for interaction. For example, 3-acyl-5-hydroxybenzofurans have been investigated as potential anti-estrogen agents for breast cancer, with studies showing their ability to bind to the estrogen receptor alpha (ERα). nih.gov This interaction is crucial as the ER pathway plays a significant role in the development and progression of a majority of breast cancers. nih.gov

Elucidation of Enzyme Binding Modes (e.g., Pim-1 Kinase)

A key area of mechanistic investigation has been the interaction of benzofuran-2-carboxylic acid derivatives with specific enzymes, most notably Pim-1 kinase. Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is overexpressed in various cancers.

Molecular docking and X-ray crystallography studies have revealed that benzofuran-2-carboxylic acids are potent inhibitors of Pim-1 kinase. These studies have elucidated the specific binding mode of these inhibitors within the active site of the enzyme. The binding is characterized by important salt-bridge and hydrogen bond interactions. Specifically, the carboxylic acid and amino groups of the benzofuran derivatives form key interactions with the amino acid residues in the Pim-1 kinase active site. This detailed understanding of the binding mode provides a rational basis for the design of more potent and selective Pim-1 inhibitors based on the this compound scaffold.

Modulation of Reactive Oxygen Species (ROS) Generation and Antioxidant Pathways

Derivatives of this compound have been shown to modulate the levels of reactive oxygen species (ROS) within cells, exhibiting both antioxidant and, under certain conditions, pro-oxidant activities. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, but also play a role in cell signaling.

Several studies have highlighted the antioxidant properties of benzofuran derivatives. For instance, novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and identified as potent antioxidants. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

Conversely, some halogenated benzofuran derivatives have demonstrated pro-oxidant activity in cancer cells. This activity involves the generation of ROS and subsequent lipid peroxidation. The increased oxidative stress in cancer cells can overwhelm their antioxidant defenses and trigger apoptosis. This dual ability to act as both an antioxidant and a pro-oxidant, depending on the specific chemical structure and cellular context, underscores the complex role of these compounds in modulating cellular redox homeostasis.

The table below presents the antioxidant activity of selected 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

| Compound | Antioxidant Activity (DPPH radical scavenging) |

| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 1.5 times higher than ascorbic acid |

| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.35 times higher than ascorbic acid |

Ion Channel Modulation (e.g., Ca2+ fluxes in fungi)

The antifungal activity of benzofuran derivatives has been linked to their ability to modulate ion channels, specifically those involved in calcium homeostasis. While the direct effect of these compounds on calcium fluxes is complex, they have been shown to influence cytoplasmic calcium concentrations in fungi.

Studies on derivatives of benzofuran-2- and 3-carboxylic acids have revealed that while they inhibit fungal growth, this activity does not directly correlate with their ability to independently induce calcium influx. However, these derivatives were found to augment the amiodarone-elicited calcium flux into the cytoplasm. Amiodarone is a known antifungal agent that disrupts calcium homeostasis. This suggests that the antifungal mechanism of these benzofuran derivatives involves a sensitization of the fungal cells to disruptions in calcium signaling, leading to changes in cytoplasmic calcium concentration that are detrimental to the fungus.

Receptor Agonism/Antagonism Studies (e.g., PPARα)

A class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists. acs.org PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism, and its agonists are used to treat dyslipidemia. The studies on 2,3-dihydrobenzofuran-2-carboxylic acids have demonstrated their ability to lower cholesterol and triglycerides in animal models. Although these compounds are structurally different from this compound due to the saturation of the furan (B31954) ring, these findings suggest that the benzofuran scaffold has the potential to be developed into modulators of PPARs. Further research is needed to determine if this compound or its derivatives exhibit any agonistic or antagonistic activity at the PPARα receptor.

DNA Interaction Studies

The interaction with DNA represents a key mechanism of action for many cytotoxic and anticancer agents. For derivatives of this compound, investigations into their direct interaction with DNA are an emerging but still limited area of research. While comprehensive studies specifically on this compound's DNA binding are not extensively detailed in the current body of literature, the broader family of benzofuran compounds provides a basis for postulating this as a potential mechanism.

Certain benzofuran-2-carboxylic acid derivatives that incorporate DNA-binding moieties, such as (chloromethyl)indoline or benzoyl nitrogen mustard, have been identified as structural components of synthetic analogues of natural antitumor agents like CC-1065 and duocarmycin researchgate.net. This suggests that the benzofuran-2-carboxylic acid scaffold is amenable to modifications that facilitate DNA interaction.

Studies on other substituted benzofuran derivatives have provided more direct, albeit still associative, evidence of DNA interaction. For instance, a series of benzofuropyrazoles, derived from 2-aroylbenzofuran-3-ols, were synthesized and evaluated for their antitumor activities nih.gov. Within this study, specific compounds demonstrated strong DNA-binding affinities nih.gov. Viscosity measurements of calf-thymus DNA in the presence of these compounds showed an increase, which is indicative of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix nih.gov.

While these findings pertain to structurally related compounds rather than this compound derivatives specifically, they highlight a plausible avenue for the biological activity of this class of molecules. The presence of the chloro-substituent on the benzofuran ring can influence the electronic properties and planarity of the molecule, which are critical factors in DNA intercalation. Future research is warranted to directly investigate the DNA binding potential of this compound and its derivatives through techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular modeling. Such studies would be invaluable in elucidating whether DNA interaction is a primary mechanism of their observed cytotoxic effects.

The anticancer activity of 5-chlorobenzofuran-2-carboxamides, derived from this compound, has been linked to the induction of apoptosis. nih.gov While the primary mechanism explored in some studies involves the activation of caspases and regulation of apoptotic proteins like Bax and Bcl-2, the initial trigger for this apoptotic cascade has not been fully elucidated. nih.gov Direct DNA damage or interference with DNA replication processes, resulting from DNA binding, could be an upstream event that initiates apoptosis.

The table below summarizes the findings on related benzofuran derivatives and their interaction with DNA, underscoring the potential for this compound derivatives to act via a similar mechanism.

| Compound Class | Method of Study | Key Findings | Reference |

| Benzofuran-3-ols and Benzofuropyrazoles | Viscosity measurements with calf-thymus DNA | Indicated an increase in DNA viscosity, suggesting an intercalative mode of binding. | nih.gov |

| Benzofuran-2-carboxylic acids with DNA-binding groups | Structural analysis | Identified as subunits in synthetic analogues of natural antitumor agents known to bind DNA. | researchgate.net |

Further dedicated research is necessary to confirm and characterize the direct interaction between this compound derivatives and DNA, which remains a promising area for mechanistic investigation.

Computational Chemistry and Molecular Modeling Studies of 5 Chlorobenzofuran 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of benzofuran-2-carboxylic acid, these studies provide a detailed picture of the molecule's geometry, electronic structure, and reactivity. jetir.orgnih.gov

Density Functional Theory (DFT) for Geometric Optimization and Spectroscopic Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For compounds in the benzofuran-2-carboxylic acid family, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the most stable three-dimensional conformation (geometric optimization). jetir.orgnih.gov This process calculates key structural parameters such as bond lengths and bond angles.

These optimized geometries are crucial for subsequent analyses and for correlating theoretical data with experimental results, such as those from FT-IR and NMR spectroscopy. researchgate.netbhu.ac.in While specific experimental and theoretical studies on the geometry of 5-Chlorobenzofuran-2-carboxylic acid are not extensively detailed in the available literature, the expected parameters can be illustrated based on calculations for related structures.

Table 1: Illustrative Optimized Geometric Parameters (DFT/B3LYP)

| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Value (°) |

|---|---|---|---|---|---|

| Bond Length | C=O | 1.21 | Bond Angle | O-C-C | 124.0 |

| Bond Length | C-O (acid) | 1.35 | Bond Angle | C-O-H | 106.0 |

| Bond Length | C-Cl | 1.74 | Bond Angle | C-C-Cl | 119.5 |

| Bond Length | C-C (ring) | 1.37 - 1.41 | Dihedral Angle | C-C-C=O | 180.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. rsc.org A smaller energy gap suggests higher polarizability and a greater ease of electronic excitation, indicating higher chemical reactivity. jetir.org For benzofuran (B130515) derivatives, the HOMO is typically distributed over the benzofuran ring system, while the LUMO is often localized on the carboxylic acid moiety and adjacent atoms.

Table 2: Illustrative Frontier Molecular Orbital Properties

| Parameter | Typical Energy Value (eV) |

|---|---|

| HOMO Energy | -6.3 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.2 |

Global Reactivity Descriptors (GRDs) and Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on a molecule's surface. nih.gov It helps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. mdpi.com For carboxylic acids, the MEP map typically shows a negative potential (red color) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue color) near the acidic hydrogen, indicating a site for nucleophilic attack. researchgate.netwuxiapptec.com

Table 3: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity (ω) | ω = (μ2) / (2η) | Propensity to accept electrons. |

Non-Linear Optical (NLO) Properties and Related Parameters (e.g., Polarizability, Hyperpolarizability)

Computational methods are used to predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics. physchemres.org Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). mdpi.com Molecules with significant charge transfer characteristics and extended π-conjugation, like benzofuran derivatives, often exhibit notable NLO properties. jetir.org DFT calculations can effectively estimate these values, providing insight into the material's potential for NLO applications. researchgate.net

Table 4: Illustrative NLO Properties

| Parameter | Description |

|---|---|

| Dipole Moment (μ) | Measures the overall polarity of the molecule. |

| Polarizability (α) | Describes the ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response. |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for understanding binding mechanisms and structure-activity relationships. researchgate.netnih.gov

Prediction of Binding Modes with Target Proteins (e.g., Pim-1 Kinase)

Benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers. nih.govsemanticscholar.org Molecular docking studies have been performed to investigate how these compounds, including 5-substituted variants, bind to the ATP-binding pocket of Pim-1. researchgate.netnih.gov

In-depth Computational Analysis of this compound Remains Limited in Publicly Available Research

Following a comprehensive search for computational chemistry and molecular modeling studies focusing specifically on this compound, it has been determined that detailed research corresponding to the requested analytical sections is not extensively available in the public domain. The existing body of scientific literature primarily mentions this compound in the context of its synthesis or as a precursor for the development of more complex derivatives, such as carboxamides and other analogs. acs.orggoogle.com

While computational methods are widely applied to the broader class of benzofuran derivatives, specific and detailed analyses for this compound itself—including in-depth studies of its hydrogen and salt-bridge interactions with specific biological targets, correlations between its docking scores and experimental IC50 values, dedicated pharmacophore modeling, and molecular dynamics simulations—are not detailed in the available search results.

Research in this area tends to focus on derivatives of this compound. For instance, studies on related benzofuran structures and 5-chlorobenzofuran-2-carboxamides investigate their potential as therapeutic agents and may include computational analyses of those specific derivatives. However, these findings are specific to the studied analogs and cannot be directly extrapolated to the parent carboxylic acid.

Therefore, the creation of a detailed article strictly adhering to the requested outline for this compound is not feasible based on the currently accessible information. The specific computational insights sought—regarding its binding interactions, quantitative structure-activity relationships, pharmacophoric features, and dynamic stability with a target—appear to be a subject for future investigation.

Advanced Methodologies in Research on 5 Chlorobenzofuran 2 Carboxylic Acid

In Vitro Biological Assays

In vitro assays are fundamental in the preliminary screening and mechanistic study of novel compounds. For 5-chlorobenzofuran-2-carboxylic acid and its analogs, these assays have primarily focused on evaluating their cytotoxic, enzyme-inhibiting, and antimicrobial effects.

Cell-Based Assays

Cell-based assays are instrumental in determining the effects of a compound on cellular proliferation, viability, and cytotoxicity. Research on derivatives of this compound has utilized several standard assays to quantify their antiproliferative activities against various cancer cell lines.

The Sulforhodamine B (SRB) assay is a colorimetric method used to measure cell density based on the protein content of fixed cells. Novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated potent cytotoxic activities when evaluated using the SRB assay. nih.gov These compounds were tested against a panel of six human cancer cell lines, showing activity at low micromolar concentrations. nih.gov Specifically, one derivative, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, emerged as a lead scaffold with significant anticancer activity. nih.gov

The MTT assay is another widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability. Halogenated derivatives of benzofuran (B130515) have been examined for cytotoxicity using the MTT assay against a variety of human cancer cell lines, including A549 (lung), HepG2 (liver), and others. nih.gov

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

The Trypan blue assay is an exclusion assay used to identify viable cells. The biological activity of certain halogenated benzofuran derivatives has been evaluated using this method. nih.gov

The Ethidium Bromide/Acridine Orange (EtBr/AO) assay is a fluorescence-based method used to visualize apoptotic and necrotic cells.

A summary of cell-based assay findings for derivatives is presented below:

| Assay | Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

| Cell Viability Assay | 5-Chlorobenzofuran-2-carboxamide (B3262294) derivatives | MCF-10A (human mammary gland epithelial) | No cytotoxic effects at 50 μM | nih.gov |

| Sulforhodamine B (SRB) | Benzofuran-2-carboxylic acid N-phenylamide derivatives | ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate) | Potent cytotoxic activities at low micromolar concentrations | nih.gov |

| MTT Assay | Halogenated benzofuran derivatives | A549 (lung), HepG2 (liver), SW480, SW620, HCT116, PC3, MDA | Significant cytotoxic activity | nih.gov |

| Trypan Blue Assay | Halogenated benzofuran derivatives | Various cancer cell lines | Evaluation of biological activity | nih.gov |

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for identifying the molecular targets of a compound and understanding its mechanism of action. Derivatives of the benzofuran-2-carboxylic acid scaffold have been investigated as inhibitors of several key enzymes implicated in disease.

Carbonic Anhydrase (CA) Inhibition: Certain benzofuran-based carboxylic acid derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.govacs.org Specifically, several derivatives demonstrated submicromolar inhibitory activity against the cancer-related isoform hCA IX, with significant selectivity over off-target isoforms hCA I and II. nih.govnih.govacs.org

NF-κB Inhibition: The transcription factor NF-κB is a key regulator of inflammation and cancer. Novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were found to inhibit LPS-induced NF-κB transcriptional activity. nih.govnih.gov One particular derivative, N-(4-hydroxyphenyl)benzofuran-2-carboxamide, showed both potent anticancer and NF-κB inhibitory activities. researchgate.net

The table below summarizes key enzyme inhibition findings for related benzofuran derivatives.

| Enzyme Target | Compound Class | Key Findings | Inhibition Constant (Kᵢ) | Reference(s) |

| Carbonic Anhydrase IX (hCA IX) | Benzofuran-based carboxylic acids | Submicromolar inhibition with high selectivity over hCA I and II. | 0.56 µM - 0.91 µM | nih.govnih.govacs.org |

| Carbonic Anhydrase XII (hCA XII) | Enaminone-based carboxylic acids | Effective inhibition. | Kᵢ = 2.3 µM for a lead compound. | tandfonline.comunifi.it |

| NF-κB | Benzofuran-2-carboxylic acid N-phenylamide derivatives | Inhibition of LPS-induced transcriptional activity. | Not specified | nih.govnih.govresearchgate.net |

Microbial Sensitivity Testing

Antimicrobial susceptibility is evaluated using methods like agar diffusion and dilution. While research into furan-2-carboxamide derivatives has shown some compounds to possess significant antibacterial and antifungal activity, specific studies focusing on this compound using these methods are not extensively documented in the available literature. mdpi.com However, studies on other halogenated derivatives of 3-benzofurancarboxylic acids have shown activity against Gram-positive bacteria and Candida strains, with MIC values ranging from 50 to 200 µg/mL. nih.govmdpi.com

Agar Well/Disc Diffusion Method: This method involves placing the test compound onto an agar plate inoculated with a microorganism and measuring the resulting zone of inhibition.

Agar Dilution Method: This technique is used to determine the minimum inhibitory concentration (MIC) by incorporating the test compound into the agar medium at various concentrations.

Biochemical Assays for Oxidative Stress Markers

While some benzofuran derivatives have been noted to modulate oxidative stress, for instance by increasing reactive oxygen species (ROS) generation leading to cell death in lung cancer cell lines, specific data on this compound from biochemical assays for oxidative stress markers are limited in the reviewed literature. nih.gov

In Vivo Preclinical Models

In vivo models are essential for evaluating the systemic effects and therapeutic potential of a compound in a living organism before clinical trials.

Animal Models for Disease States

Dyslipidemia: A study on a novel class of 2,3-dihydrobenzofuran-2-carboxylic acids, which are structurally related to the compound of interest, identified them as highly potent and subtype-selective PPARα agonists. nih.gov When evaluated in animal models of dyslipidemia, including Syrian hamsters and male Beagle dogs, these compounds demonstrated excellent cholesterol- and triglyceride-lowering activity. nih.gov

Inflammatory Disorders: Benzofuran derivatives are recognized for their anti-inflammatory properties, often linked to the inhibition of the NF-κB and MAPK signaling pathways. mdpi.com In vivo studies of certain piperazine/benzofuran hybrids have shown they can regulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammation and reduce the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 in serum and tissues. mdpi.com

Neuropathic Pain: Neuropathic pain is a chronic condition resulting from damage to the somatosensory nervous system. nih.gov While multifunctional compounds are being explored as a therapeutic strategy, specific in vivo studies using this compound in animal models of neuropathic pain, such as the spinal nerve ligation (SNL) model, are not prominently featured in the current body of research. nih.gov

Pharmacokinetic and Pharmacodynamic Studies in Animal Models

While specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not extensively detailed in publicly available literature, the methodologies for evaluating related benzofuran derivatives are well-established. These studies are crucial for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic effects and mechanism of action in a living organism. biotechfarm.co.il Animal models, such as rats, mice, and dogs, are routinely used to predict a drug's behavior in humans. biotechfarm.co.il

Pharmacokinetic studies on carboxylic acid-containing compounds often involve administering the substance to animal models, like Wistar rats, via different routes (e.g., oral, intravenous) to determine key parameters. biotechfarm.co.il These parameters include bioavailability (the fraction of an administered dose that reaches systemic circulation), half-life (t½), volume of distribution (Vd), and clearance rate. Such studies typically utilize techniques like high-performance liquid chromatography (HPLC) to quantify the compound's concentration in plasma and various tissues over time. For related compounds, physiologically based pharmacokinetic (PBPK) models have been developed to simulate and predict the disposition of the drug and its metabolites in different organs, which can be extrapolated across species.

Pharmacodynamic studies for benzofuran derivatives investigate their biological and therapeutic effects. For instance, novel benzofuran-2-carboxylic acids have been evaluated as potent inhibitors of specific enzymes, such as Pim-1 kinase, a target in cancer therapy. nih.gov In such studies, researchers assess the compound's ability to modulate the enzyme's activity and subsequent cellular effects. nih.gov Other research on benzofuran derivatives has explored their anti-inflammatory and antitumor activities in animal models. nih.govresearchgate.net These in vivo studies, which may involve mouse xenograft models for cancer research, are essential for demonstrating a compound's potential efficacy and for correlating its structural features with its biological activity. nih.gov

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of this compound. Each method provides unique information about the molecule's atomic and molecular properties.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum exhibits characteristic absorption bands that confirm the presence of its key structural components.

The most prominent feature is the very broad absorption band for the hydroxyl (O–H) stretch of the carboxylic acid group, typically appearing in the 2500-3300 cm⁻¹ region. vscht.czlibretexts.org This broadening is a result of intermolecular hydrogen bonding between carboxylic acid dimers. The carbonyl (C=O) group shows a strong, sharp absorption peak usually found between 1690 and 1760 cm⁻¹. libretexts.org Additionally, the spectrum will display C–O stretching vibrations between 1210-1320 cm⁻¹. vscht.cz Vibrations corresponding to the aromatic benzofuran ring system are also visible, including C=C stretching in the 1400-1600 cm⁻¹ range and aromatic C–H stretching just above 3000 cm⁻¹. libretexts.org The C-Cl stretch would be expected in the fingerprint region at lower wavenumbers.

Interactive Table: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O–H Stretch | Carboxylic Acid | 2500–3300 | Strong, Very Broad |

| C–H Stretch | Aromatic Ring | 3000–3100 | Medium |

| C=O Stretch | Carboxylic Acid | 1690–1760 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1400–1600 | Medium to Weak |

| C–O Stretch | Carboxylic Acid/Furan (B31954) | 1210–1320 | Strong |

| O–H Bend | Carboxylic Acid | 910–950 | Medium, Broad |

| C–Cl Stretch | Aryl Halide | 600-800 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum of this compound, the carboxylic acid proton (–COOH) is highly deshielded and appears as a broad singlet far downfield, typically above 12 ppm. The protons on the aromatic ring will appear in the aromatic region (approximately 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the chlorine atom and the fused furan ring. The single proton on the furan ring would also be found in this region.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org Carbons of the benzofuran ring system will resonate in the approximate range of 110-160 ppm. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, confirming the complete structural assignment. scielo.br

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Proton | Carboxylic Acid (-COOH) | > 12.0 (broad singlet) | N/A |

| Carbon | Carbonyl (-C OOH) | N/A | ~160-170 |

| Proton | Furan Ring (H-3) | ~7.3-7.6 | N/A |

| Proton | Benzene (B151609) Ring (H-4, H-6, H-7) | ~7.2-7.9 | N/A |

| Carbon | Benzofuran Ring | N/A | ~110-155 |

Note: Predicted values are estimates based on general chemical shift ranges and data for analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Single crystal X-ray diffraction (XRD) provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing. mdpi.com

Interactive Table: Example of Crystal Data Obtainable from XRD

| Parameter | Description | Example Value (from related structures) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | e.g., a=8.5, b=5.9, c=13.2 |

| α, β, γ (°) | The angles between the unit cell axes. | e.g., α=90, β=105, γ=90 |

| Volume (ų) | The volume of the unit cell. | e.g., 650 |

| Z | The number of molecules in the unit cell. | 4 |

Note: These are example values from related structures to illustrate the type of data obtained from an XRD experiment.

Chromatographic Techniques for Purity and Analysis (e.g., HPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, both in bulk synthesis and in biological matrices for analytical studies. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. nih.gov

A typical setup for the analysis of a carboxylic acid like this involves reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. ekb.egnih.gov The mobile phase often consists of a mixture of an aqueous buffer (to control the ionization state of the carboxylic acid) and an organic solvent like acetonitrile or methanol. ekb.eg A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the target compound from impurities or other components in a complex mixture. ekb.eg

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzofuran ring system contains a chromophore that strongly absorbs UV light. This method allows for the determination of the compound's purity and its quantification in various samples. The validation of an HPLC method according to established guidelines (e.g., ICH) is a critical step in drug development, ensuring specificity, linearity, accuracy, and precision. ekb.eg

Interactive Table: Typical HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Description | Typical Setting |

| Column | The stationary phase for separation. | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Aqueous component. | 0.1% Formic Acid or Phosphoric Acid in Water |

| Mobile Phase B | Organic component. | Acetonitrile or Methanol |

| Elution Mode | How the mobile phase is delivered. | Gradient (e.g., 5% to 95% B over 30 min) |

| Flow Rate | The speed of the mobile phase. | 1.0 mL/min |

| Detection | Method of sensing the compound. | UV Absorbance (e.g., at 254 nm or 280 nm) |

| Injection Volume | The amount of sample introduced. | 5–20 µL |

Future Perspectives and Emerging Research Directions for 5 Chlorobenzofuran 2 Carboxylic Acid

Exploration of Novel Therapeutic Indications Beyond Current Knowledge

While much of the current research on 5-Chlorobenzofuran-2-carboxylic acid derivatives focuses on oncology, the broader benzofuran (B130515) class exhibits a wide spectrum of biological activities, suggesting potential for new therapeutic applications. nih.govscienceopen.com Future investigations are expected to branch into several key areas.

Derivatives of 5-chlorobenzofuran-2-carboxamides have been identified as potential apoptotic anticancer agents. nih.gov Furthermore, the benzofuran-2-carboxylic acid structure has been recognized as a potent mimic of phosphotyrosine, leading to the design of lymphoid-tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. nih.gov Building on this, research is expanding to other mechanisms, with benzofuran analogues being explored as inhibitors of the hypoxia-inducible factor (HIF-1) pathway and tubulin polymerization, both critical targets in cancer therapy. nih.gov

Beyond cancer, the inherent bioactivity of the benzofuran nucleus points toward other promising fields. scienceopen.com Orally active benzofuran analogs that can cross the blood-brain barrier have shown potent activity against amyloid aggregation, presenting a potential therapeutic avenue for Alzheimer's disease. scienceopen.comeaspublisher.com Additionally, antiviral properties are a significant area of interest; novel macrocyclic benzofuran compounds have demonstrated activity against the hepatitis C virus, suggesting that derivatives of this compound could be developed as antiviral agents. nih.govrsc.org

| Potential Therapeutic Area | Mechanism/Target | Rationale based on Benzofuran Scaffold | Citation |

|---|---|---|---|

| Oncology | LYP Inhibition, HIF-1 Pathway Inhibition, Tubulin Polymerization Inhibition | Demonstrated antiproliferative and apoptotic activity. | nih.govnih.gov |

| Neurodegenerative Disease | Anti-amyloid Aggregation | Permeability of the blood-brain barrier and activity against aggregation has been observed in analogs. | scienceopen.comeaspublisher.com |

| Virology | Inhibition of Viral Replication (e.g., Hepatitis C) | Broad antiviral activities are characteristic of the benzofuran class. | nih.govrsc.org |

| Inflammatory Disorders | NF-κB Inhibition | Benzofuran derivatives have shown significant inhibitory activity on key inflammatory pathways. | scienceopen.com |

Development of Targeted Delivery Systems

A significant future direction for enhancing the therapeutic potential of this compound derivatives is the development of targeted delivery systems. While specific research on this compound is nascent, established nanotechnologies and bioconjugation techniques offer a clear path forward. These systems aim to increase the compound's concentration at the site of disease, thereby improving efficacy and reducing off-target side effects. Potential strategies include encapsulation into nanoparticles, formulation within liposomes, or conjugation to antibodies to create antibody-drug conjugates (ADCs). Such approaches would be particularly valuable in oncology, allowing for precise delivery to tumor tissues while sparing healthy cells.

Advanced Computational Modeling for Predictive Research

Computational modeling is becoming an indispensable tool in modern drug discovery, enabling predictive research that can accelerate the development of new therapeutic agents. For this compound and its derivatives, advanced computational techniques are being applied to better understand its structure-activity relationships (SAR).

Molecular docking simulations are utilized to predict the binding affinity and interaction patterns of these derivatives with their biological targets, such as LYP. nih.govmdpi.com This allows researchers to virtually screen libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. Furthermore, methods like Density Functional Theory (DFT) are employed to predict spectroscopic data, such as nuclear magnetic resonance (NMR) chemical shifts, which helps in confirming the chemical structure of newly synthesized halogenated benzofuran derivatives.

| Computational Method | Application | Research Goal | Citation |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to protein targets (e.g., LYP). | Guide the design of more potent and selective inhibitors. | nih.govmdpi.com |

| Density Functional Theory (DFT) | Calculation of spectroscopic properties (e.g., 13C NMR shifts). | Structural verification and reconciliation of experimental data. |

Investigating Potential Synergistic Effects with Existing Therapeutic Agents

Building on combination therapy, a key research goal is to identify and leverage potential synergistic effects with existing drugs. Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to more effective treatments. The development of hybrid molecules incorporating the benzofuran scaffold is one approach to achieving this. nih.gov Studies have highlighted the potential for synergistic cytotoxic effects by combining the benzofuran core with other pharmacologically active moieties like neolignans. nih.gov

The previously mentioned combination of a this compound-based LYP inhibitor with a PD-1/PD-L1 inhibitor is a prime example of potential synergy. nih.gov The LYP inhibitor works to enhance T-cell activation, while the checkpoint inhibitor removes the suppressive signals that would otherwise dampen this response. This dual action is anticipated to produce a more robust and durable anti-tumor effect than either agent could achieve alone.

Biosynthesis Research: Natural Occurrence and Biological Significance

While this compound is a synthetic compound, its core benzofuran structure is ubiquitous in the natural world. nih.govrsc.org Benzofurans are commonly found in various plant families, including Asteraceae, Moraceae, and Rutaceae. nih.govacs.org Naturally occurring benzofurans, such as Combretastatin A-4 and Salvianolic acid B, possess significant biological activities, including potent anticancer properties. nih.govnih.gov

Future research in this area will likely focus on two aspects. First, exploring the biosynthetic pathways of natural benzofurans in plants can provide inspiration for novel, more sustainable synthetic routes to complex derivatives. Second, the widespread presence and biological significance of this scaffold in nature validate its status as a "privileged structure" in medicinal chemistry, encouraging further exploration of its synthetic derivatives for therapeutic purposes.

Toxicological Risk Assessment in Advanced Research Phases

As any derivative of this compound progresses towards clinical application, a comprehensive toxicological risk assessment becomes critical. Initial safety data will be supplemented by advanced, long-term studies. Research on related compounds provides a framework for these future investigations. For instance, studies on the parent compound, 2,3-benzofuran, have indicated potential for liver and kidney damage at high doses in animal models. cdc.gov

Furthermore, the presence of a chlorine atom necessitates careful evaluation. Studies on other chlorinated aromatic compounds, such as 4-chlorobenzoic acid and polychlorinated dibenzofurans, have shown that halogenation can significantly influence toxicity, often increasing the organotoxic potential, particularly on the hepatorenal system. ekb.egrjeid.com Therefore, advanced toxicological assessments for this compound derivatives will need to include long-term exposure studies, detailed histopathology of target organs, and thorough genotoxicity and carcinogenicity assays to establish a complete safety profile.

常见问题

Q. Basic

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–7.8 ppm and carboxylic acid proton at δ 12.5–13.0 ppm. ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm.

- IR : Strong O-H stretch (2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Melting Point : 264–265°C (lit. 266–267°C), critical for identity validation .

How does the chlorine substituent affect electrophilic substitution reactivity?

Advanced

The electron-withdrawing Cl at position 5 deactivates the benzofuran ring, directing electrophiles (e.g., nitration, sulfonation) to the 3-position. Comparative studies with non-chlorinated analogs show reduced reactivity, necessitating catalysts (e.g., FeCl₃) or elevated temperatures. DFT calculations (B3LYP/6-31G*) corroborate regioselectivity by mapping electron density .

What medicinal chemistry applications utilize this compound?

Basic

It serves as a precursor for hypoglycemic agents, particularly oxazolidinediones. Patent literature highlights modifications to the carboxylic acid group to enhance bioactivity, with derivatives showing promise in regulating blood glucose levels .

How to resolve contradictions in solubility data across studies?

Advanced

Discrepancies arise from crystallinity variations. Strategies include:

- Solvent Mixtures : Use DMSO/THF (1:1) with sonication.

- Thermal Analysis : TGA identifies decomposition points affecting solubility.

- Purity Validation : Cross-check elemental analysis (e.g., C: 58.86%, H: 3.36%) with HRMS .

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers at –20°C, away from oxidizers.

In case of exposure, rinse thoroughly and consult medical guidance .

Can computational models predict reaction pathways for derivatives?

Advanced

Yes. Molecular docking and MD simulations assess binding affinity to biological targets (e.g., enzymes). For example, derivatives with modified carboxyl groups show higher affinity for PPAR-γ receptors, aligning with hypoglycemic activity. Validate models using experimental IC₅₀ values .

What is the molecular weight and formula?

Q. Basic

- Molecular Formula : C₉H₅ClO₃

- Molecular Weight : 196.59 g/mol

Confirmed via HRMS and elemental analysis (e.g., Cl: 10.23%, N: 4.08%) .

What challenges arise in scaling up synthesis?

Q. Advanced

- Heat Management : Decarboxylation is exothermic; use jacketed reactors with temperature control.

- Solvent Recovery : Quinoline recycling requires distillation under reduced pressure.

- Catalyst Efficiency : Optimize copper powder dispersion to minimize waste. Pilot-scale trials suggest continuous flow reactors improve yield by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。